molecular formula C8H20ClP B1628802 Tetraethylphosphonium chloride CAS No. 7368-65-2

Tetraethylphosphonium chloride

Cat. No. B1628802
CAS RN: 7368-65-2
M. Wt: 182.67 g/mol
InChI Key: FBOJNMRAZJRCNS-UHFFFAOYSA-M
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Description

Tetraethylphosphonium chloride is a chemical compound with the molecular formula C8H20ClP . It has an average mass of 182.671 Da and a monoisotopic mass of 182.099121 Da .


Synthesis Analysis

Tetraethylphosphonium salts have been synthesized from the respective bromides using ion metathesis reactions . For example, sodium tungstate reacted with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid to afford two new phosphonium hexatungstate compounds .


Molecular Structure Analysis

The molecular structure of Tetraethylphosphonium chloride consists of a phosphorus atom at the center, surrounded by four ethyl groups and a chloride ion . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Tetraethylphosphonium chloride has a molecular weight of 182.67 . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Insect Growth and Enzyme Inhibition

Tetraethylphosphonium chloride has been studied for its inhibitory effects on larval growth and digestive enzymes in certain insect species. For instance, it was observed to inhibit growth and gut invertase activity in larvae of Tribolium confusum and Tribolium castaneum, acting potentially as an antifeeding agent (Ishaaya, Yablonski, Ascher, & Casida, 1980).

Impact on Cancer Cell Lines

Studies have shown that tetraphenylphosphonium chloride, a related compound, affects malignant human breast cell lines by inducing lipid accumulation, which could be of interest for understanding cancer cell metabolism (Delikatny, Roman, Hancock, Jeitner, Lander, Rideout, & Mountford, 1996).

Flame Retardancy and Chemical Interaction

Tetraethylphosphonium chloride-related compounds have been tested for their role in enhancing flame retardancy in materials. For example, tetrakis(hydroxymethyl)phosphonium chloride, a derivative, was studied for its carcinogenic activity and interactions with other flame retardants in mouse skin (Van Duuren, Loewengart, Seidman, Smith, & Melchionne, 1978).

Drug Delivery Systems

In the pharmaceutical field, derivatives of tetraethylphosphonium chloride have been explored for their potential in drug delivery systems. Covalently crosslinked chitosan hydrogels using tetrakis(hydroxymethyl)phosphonium chloride have been studied for oral drug delivery, showing potential in modified drug release (Martínez-Martínez, Rodríguez-Berna, Bermejo, González-Álvarez, González-Álvarez, & Merino, 2019).

Analyzing Chemical Reactions and Interactions

Research has also delved into understanding the chemical interactions involving tetraethylphosphonium chloride. Studies have examined its role in the behavior of different solvents and countercations, offering insights into its chemical properties and potential applications (Sessler, Gross, Cho, Lynch, Schmidtchen, Bates, Light, & Gale, 2006).

Enhancement of Light-Emitting Diodes

Tetraphenylphosphonium chloride, closely related to tetraethylphosphonium chloride, has been used in the development of highly efficient and stable light-emitting diodes, demonstrating its utility in advanced material sciences (Xu, Wang, Jia, He, Deng, Yu, Zhang, Ma, Chen, Zhang, & Xiong, 2021).

Safety And Hazards

While specific safety data for Tetraethylphosphonium chloride was not found, it’s generally recommended to avoid breathing in the dust, gas, or vapors of similar chemical compounds. Contact with skin and eyes should be avoided, and the compound should be used only in well-ventilated areas or outdoors . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

tetraethylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20P.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOJNMRAZJRCNS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](CC)(CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618981
Record name Tetraethylphosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylphosphonium chloride

CAS RN

7368-65-2
Record name Tetraethylphosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
TQ Hu, E Yu, BR James, P Marcazzan - 2008 - degruyter.com
… The purity of tetraethylphosphonium chloride (TEPC, wP(CH2CH3)4xCl), Sigma-Aldrich) was estimated to be ;95.1% based on P analysis. A DTPA-chelated, black spruce TMP with a …
Number of citations: 8 www.degruyter.com
T Nag, JS Ovens, DL Bryce - Acta Crystallographica Section C …, 2022 - scripts.iucr.org
… Similarly, cocrystals of 2b were obtained from a methanol solution of 110 mg of 2 and 87 mg of tetraethylphosphonium chloride (1:1 molar ratio) after reflux (20 min), cooling and …
Number of citations: 7 scripts.iucr.org
JL Sessler, DE Gross, WS Cho, VM Lynch… - Journal of the …, 2006 - ACS Publications
The interaction of calixpyrrole with several chloride salts has been studied in the solid state by X-ray crystallography as well as in solution by isothermal titration calorimetry (ITC) and 1 …
Number of citations: 381 pubs.acs.org
Q Li, TCW Mak - Journal of inclusion phenomena and molecular …, 1997 - Springer
… Tetraethylammonium hydroxide (or tetraethylphosphonium chloride) and urea were mixed in a molar ratio of 1 : 2. A minimum quantity of water was added to dissolve the solid, and …
Number of citations: 9 link.springer.com
GL Duffitt, PG Pickup - Journal of the Chemical Society, Faraday …, 1992 - pubs.rsc.org
The anomalous initial reduction peak in cyclic voltammograms of polypyrole in acetonitrile has been shown, by impedance spectroscopy and X-ray emission analysis, to be due to the …
Number of citations: 99 pubs.rsc.org
Y Wada, T Kitamura, S Yanagida - Research on Chemical Intermediates, 2000 - Springer
CO 2 is fixed into benzophenone using poly(p-phenylene) as a photocatalyst and triethylamine as an electron donor under visible light irradiation. The reaction was enhanced by the …
Number of citations: 22 link.springer.com
C Monticelli, A Frignani, G Trabanelli - Cement and concrete research, 2000 - Elsevier
The inhibiting behavior of many organic and inorganic substances against steel corrosion was evaluated in an alkaline chloride solution, constituted by a saturated calcium hydroxide …
Number of citations: 216 www.sciencedirect.com
T Nakanishi, M Morita, H Murakami… - … A European Journal, 2002 - Wiley Online Library
The unique properties of C 60 ‐bearing artificial lipids with three C 16 (lipid 1), C 14 (lipid 2), or C 12 (lipid 3) alkyl chains have been characterized by a variety of techniques, including …
SDO Costa, JJL Cascales - Journal of Electroanalytical Chemistry, 2010 - Elsevier
… [3] focused their efforts in describing the ion-transport properties that accompany the oxi-reduction process of polypyrrole in acetonitrile using tetraethylphosphonium chloride as …
Number of citations: 6 www.sciencedirect.com
DE Gross, FP Schmidtchen, W Antonius… - … A European Journal, 2008 - Wiley Online Library
Calix[4]pyrrole–chloride interactions are affected not only by the choice of countercation in halogenated solvents, but show a specific dependence on the way in which these cations are …

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